molecular formula C9H10F3NO B164607 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol CAS No. 133562-36-4

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B164607
CAS No.: 133562-36-4
M. Wt: 205.18 g/mol
InChI Key: MQEFMQWFYUHRQY-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups . The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol
  • 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol
  • 2-Amino-1-(2-(difluoromethyl)phenyl)ethanol

Uniqueness

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is unique due to the position of the trifluoromethyl group on the benzene ring. This specific positioning influences the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEFMQWFYUHRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551279
Record name 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133562-36-4
Record name α-(Aminomethyl)-2-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133562-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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